5-Ethyl-2-(pyridin-4-yl)benzo[d]oxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H12N2O |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
5-ethyl-2-pyridin-4-yl-1,3-benzoxazole |
InChI |
InChI=1S/C14H12N2O/c1-2-10-3-4-13-12(9-10)16-14(17-13)11-5-7-15-8-6-11/h3-9H,2H2,1H3 |
InChI Key |
XUCOWWFKRJSGPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC=NC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for Benzo D Oxazole Derivatives
Established Synthetic Pathways to the Benzo[d]oxazole Core Structure
The construction of the benzo[d]oxazole ring system is most commonly achieved through the formation of the C-O and C=N bonds of the oxazole (B20620) ring, typically utilizing an o-aminophenol derivative as a key starting material. Several classical and modern methodologies have been established.
The most prevalent and direct method for synthesizing the benzo[d]oxazole core involves the cyclocondensation of an o-aminophenol with a suitable one-carbon electrophile. acs.orgresearchgate.net This approach is highly versatile, allowing for the introduction of a wide variety of substituents at the 2-position of the heterocyclic system. The choice of the reaction partner for the o-aminophenol dictates the final substituent.
Commonly employed reagents include:
Carboxylic Acids: Direct condensation with carboxylic acids requires harsh conditions, often involving high temperatures and the use of strong dehydrating agents like polyphosphoric acid (PPA) or Eaton's reagent. researchgate.net
Acyl Chlorides: Acyl chlorides react readily with o-aminophenols to form an intermediate o-hydroxy amide, which then undergoes acid-catalyzed cyclodehydration to yield the 2-substituted benzo[d]oxazole. acs.orgnih.gov
Aldehydes: The reaction with aldehydes initially forms a Schiff base (an o-hydroxyarylidene aniline), which is subsequently cyclized under oxidative conditions. acs.orgresearchgate.net A variety of catalysts, including Lewis acids and transition metals, can promote this transformation. researchgate.net
Orthoesters: Orthoesters serve as effective precursors for 2-unsubstituted or 2-alkyl/aryl-substituted benzo[d]oxazoles. researchgate.net
The reaction conditions for these cyclocondensations can be tailored, with modern methods employing microwave irradiation to significantly reduce reaction times. nih.gov
| Reagent for 2-Position Substituent | Typical Catalyst/Conditions | Reference |
|---|---|---|
| Carboxylic Acids | Polyphosphoric Acid (PPA), High Temperature | researchgate.net |
| Acyl Chlorides | Acid catalyst (e.g., MSA), Microwave | nih.gov |
| Aldehydes | Oxidants (e.g., DDQ, Mn(OAc)₃), Lewis Acids (e.g., In(OTf)₃) | researchgate.netnih.gov |
| Nitriles | Lewis acids, High Temperature | wikipedia.org |
Oxidative cyclization represents another major pathway to benzo[d]oxazoles. These reactions can be broadly categorized into two types: intramolecular and intermolecular processes.
One common intramolecular strategy is the oxidative cyclization of phenolic Schiff bases, which are pre-formed or generated in situ from the condensation of o-aminophenols and aldehydes. nih.gov Various oxidizing agents, such as manganese(III) acetate, potassium permanganate, or even air, can facilitate the ring closure. acs.orgnih.gov
More recently, transition-metal-catalyzed methods have emerged, particularly those involving copper. acs.orgnih.govacs.org For instance, copper-catalyzed intramolecular oxidative C-H functionalization/C-O bond formation of anilides provides an efficient route to 2-substituted benzo[d]oxazoles. acs.orgnih.govacs.org This method avoids the need for pre-functionalized o-aminophenols and allows for the use of air as a green terminal oxidant. acs.orgnih.govacs.org Elemental sulfur has also been reported as an effective oxidant for the cyclization of o-aminophenols with ketones or alkenes. organic-chemistry.org
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer significant advantages in terms of efficiency and atom economy. researchgate.netbeilstein-journals.org Several MCRs have been developed for the synthesis of benzo[d]oxazole derivatives.
A notable example involves the one-pot reaction of catechols, aldehydes, and an ammonia (B1221849) source (like ammonium (B1175870) acetate). organic-chemistry.orgnitrkl.ac.in This approach constructs the benzo[d]oxazole ring system through a sequence of oxidation, condensation, and cyclization steps, often catalyzed by iron or copper complexes. organic-chemistry.orgnitrkl.ac.in This strategy is particularly powerful as it circumvents the often necessary preparation of o-aminophenol precursors.
Targeted Synthesis of "5-Ethyl-2-(pyridin-4-yl)benzo[d]oxazole"
The synthesis of the specifically substituted "this compound" requires a strategic approach where the regioselective placement of both the ethyl and the pyridin-4-yl groups is precisely controlled. This is best achieved by employing precursors that already contain these functionalities, which are then coupled using one of the established cyclization methodologies.
The logical and most common strategy for constructing this target molecule involves the condensation of two key precursors: 4-ethyl-2-aminophenol and a pyridine-4-carbonyl derivative .
Synthesis of 4-Ethyl-2-aminophenol: This precursor provides the benzene (B151609) ring and the attached ethyl group, which will ultimately be at the 5-position of the benzo[d]oxazole. A standard synthetic route to this intermediate begins with a commercially available substituted phenol. For example, the nitration of 3-ethylphenol (B1664133) would introduce a nitro group predominantly ortho and para to the hydroxyl group. Separation of the desired ortho-nitro isomer (4-ethyl-2-nitrophenol) followed by reduction of the nitro group (e.g., using catalytic hydrogenation or metal/acid reduction like Fe/HCl) yields the required 4-ethyl-2-aminophenol.
Synthesis of Pyridine-4-carbonyl Precursors: The pyridin-4-yl moiety is introduced via a carbonyl-containing compound. The two most common choices are pyridine-4-carbaldehyde (isonicotinaldehyde) or isonicotinic acid . Both are commercially available, typically produced via the oxidation of 4-methylpyridine (B42270) (γ-picoline). wikipedia.org
The regiochemistry of the final product is determined by the structures of the chosen precursors. The use of 4-ethyl-2-aminophenol ensures that the ethyl group is located at the 5-position of the resulting benzo[d]oxazole ring system. The pyridin-4-yl group is installed at the 2-position through the cyclization reaction.
A plausible and efficient synthetic route would be the direct condensation of 4-ethyl-2-aminophenol with pyridine-4-carbaldehyde. This reaction proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to form the target molecule. Various oxidants and catalysts can be employed to facilitate this transformation, with aerobic oxidation being a green alternative.
| Precursor 1 | Precursor 2 | Reaction Type | Potential Conditions |
|---|---|---|---|
| 4-Ethyl-2-aminophenol | Pyridine-4-carbaldehyde | Condensation / Oxidative Cyclization | Catalyst (e.g., I₂, Cu(II)), Oxidant (e.g., Air, O₂), Solvent (e.g., Ethanol, Toluene) |
| 4-Ethyl-2-aminophenol | Isonicotinic acid | Condensation / Dehydration | Polyphosphoric Acid (PPA), High Temperature |
Alternatively, the condensation of 4-ethyl-2-aminophenol with isonicotinic acid under dehydrating conditions, such as heating in polyphosphoric acid, would also yield the desired this compound. researchgate.net The choice of method would depend on factors such as substrate compatibility, desired yield, and scalability.
Optimization of Reaction Conditions for Yield and Purity
The synthesis of benzo[d]oxazole derivatives, including this compound, is critically dependent on the optimization of reaction conditions to maximize both yield and purity. Key parameters that are typically manipulated include the choice of solvent, catalyst, temperature, reaction time, and the nature of the base employed.
The formation of the oxazole ring often involves the condensation of a 2-aminophenol (B121084) derivative with a carboxylic acid or its activated form. eurekaselect.com The efficiency of this cyclization can be dramatically influenced by the reaction environment. For instance, in related oxazole syntheses, a shift in base from potassium carbonate to 4-dimethylaminopyridine (B28879) (DMAP) has been shown to increase product yield from 70% to 96% while simultaneously reducing the reaction time from 60 minutes to 30 minutes when the temperature is raised from room temperature to 40 °C. nih.gov
Solvents also play a pivotal role. While dichloromethane (B109758) is often effective, explorations into other solvents like DMSO, THF, and MeCN have been conducted to find the optimal medium that facilitates reactant solubility and product formation without promoting side reactions. nih.gov The optimization process is a multi-variable challenge, requiring systematic variation of each parameter to identify the ideal conditions for a specific benzo[d]oxazole target.
Below is an illustrative data table showing how reaction parameters can be optimized for the synthesis of a generic 2-substituted benzo[d]oxazole.
Table 1: Optimization of Reaction Conditions for a Generic Benzo[d]oxazole Synthesis
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | None | K₂CO₃ | DMF | 100 | 12 | 45 |
| 2 | CuSO₄ | K₂CO₃ | DMF | 100 | 8 | 65 |
| 3 | CuSO₄ | DMAP | CH₂Cl₂ | 40 | 4 | 88 |
| 4 | TFA | None | Toluene | 90 | 36 | 75 researchgate.net |
| 5 | DMAP | DMAP | CH₂Cl₂ | 40 | 0.5 | 96 nih.gov |
Advancements in Sustainable and Green Synthetic Methodologies for Benzo[d]oxazoles
In recent years, the principles of green chemistry have spurred significant innovation in the synthesis of heterocyclic compounds like benzo[d]oxazoles. heteroletters.org These advancements aim to reduce waste, eliminate the use of hazardous substances, and improve energy efficiency.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful technique for the rapid and efficient production of benzo[d]oxazole derivatives. eurekaselect.comias.ac.in Unlike conventional heating, which transfers energy inefficiently, microwave irradiation provides direct and uniform heating of the reaction mixture by coupling with the molecules present. eurekaselect.com This often leads to dramatic reductions in reaction times—from hours to mere minutes—and significant improvements in product yields. ias.ac.inacs.org
This methodology has been successfully applied to the one-pot synthesis of benzoxazole (B165842) libraries via the cyclocondensation of 2-aminophenols with aldehydes. ias.ac.in Furthermore, microwave-assisted procedures have been developed that are both catalyst-free and solvent-free, representing a substantial step forward in environmentally friendly chemistry. eurekaselect.comnih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Method | Reaction Time | Yield (%) | Key Advantages | Reference |
|---|---|---|---|---|
| Conventional Heating | 6-12 hours | 45-70% | Established methodology | eurekaselect.com |
| Microwave Irradiation | 8-15 minutes | 92-96% | Rapid, high yield, energy efficient | acs.org |
Ultrasound-Assisted Synthesis
Sonochemistry, or the application of ultrasound to chemical reactions, is another green technique gaining traction in heterocyclic synthesis. researchgate.net The process works through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid—which generates localized high-temperature and high-pressure zones, enhancing chemical reactivity. researchgate.net
This method offers an eco-friendly, cost-effective, and efficient alternative to traditional methods. researchgate.net The use of ultrasound energy has been shown to improve yields and reduce reaction times in the synthesis of various N- and O-azoles. researchgate.netscielo.br For instance, ultrasound has been effectively used in the multi-component click synthesis of triazole-benzothiazole conjugates, a process that can be conceptually extended to benzoxazoles. nih.gov
Mechanochemical Synthesis
Mechanochemical synthesis represents a paradigm shift towards solvent-free reactions. This technique involves the grinding of solid reactants together, where the mechanical energy input is sufficient to initiate and sustain the chemical reaction. rsc.org
For the synthesis of related 1,3-benzazoles, mechanochemical agitation using a simple mortar and pestle has proven sufficient for the smooth condensation and cyclization of precursors. rsc.org The primary advantages of this approach are the elimination of bulk solvents, which reduces waste and environmental impact, and often circumvents the need for a catalyst. The reaction profiles are cleaner, work-up steps are simplified or eliminated, and the process typically results in high yields in short reaction times. rsc.org
Development of Environmentally Benign Catalytic Systems
A cornerstone of green chemistry is the development of catalysts that are non-toxic, efficient, and preferably recyclable. In the context of benzo[d]oxazole synthesis, research has focused on replacing hazardous reagents with greener alternatives and employing catalytic systems that can operate in environmentally friendly solvents like water. researchgate.netbepls.com
An example is the use of a PPDS-CuSO₄ (potassium peroxydisulfate-copper(II) sulfate) mediated system for the oxidative coupling of aldehydes with o-aminophenols in aqueous micelles. heteroletters.org This approach not only uses water as the solvent but also employs a cheap and chemoselective reagent, leading to excellent yields. heteroletters.org The development of such systems is crucial for making the synthesis of pharmacologically important scaffolds like benzo[d]oxazoles more sustainable. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, connectivity, and the chemical environment of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
A ¹H NMR spectrum for 5-Ethyl-2-(pyridin-4-yl)benzo[d]oxazole would be expected to show distinct signals corresponding to the protons of the ethyl group (a triplet and a quartet), as well as signals for the aromatic protons on both the benzoxazole (B165842) and pyridine (B92270) rings. The precise chemical shifts (δ) and coupling constants (J) would be critical for confirming the substitution pattern. Without experimental data, a detailed analysis cannot be performed.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on all unique carbon atoms in the molecule. This would include signals for the ethyl group, the aromatic carbons of the fused ring system, and the carbons of the pyridine ring. The chemical shifts would help confirm the presence and connectivity of the benzoxazole core. However, no published ¹³C NMR data for this compound could be located.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and mapping out the complete bonding network of a molecule.
COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, between the CH₂ and CH₃ protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is vital for confirming the connection between the pyridine ring, the benzoxazole system, and the ethyl substituent.
No 2D NMR studies for this compound have been reported.
Infrared (IR) Spectroscopy for Identification of Characteristic Vibrational Modes
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C=N and C=C stretching vibrations from the aromatic rings and the oxazole (B20620) moiety, as well as C-H stretching and bending vibrations for the aromatic and aliphatic (ethyl) parts of the molecule. Specific frequency data from experimental measurements are not available.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a key technique for determining the molecular weight of a compound and can provide structural clues through the analysis of its fragmentation patterns under ionization. The mass spectrum of this compound would show a molecular ion peak corresponding to its exact mass. The fragmentation pattern would likely involve cleavage of the ethyl group or fragmentation of the heterocyclic rings. This empirical data is currently absent from the scientific record.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification
HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of the molecule. This technique serves as a definitive confirmation of the chemical formula. An HRMS analysis of this compound would be required to verify its elemental formula, C₁₄H₁₂N₂O, but no such data has been published.
X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis
While X-ray crystallographic data for this compound itself is not publicly available, analysis of closely related structures provides valuable insights into the potential solid-state conformation and crystal packing of this class of compounds. A pertinent example is the crystal structure of 2-(4-Aminophenyl)-1,3-benzoxazole, which shares the core benzoxazole scaffold. researchgate.net
In the solid state, the molecules of 2-(4-Aminophenyl)-1,3-benzoxazole are organized into a one-dimensional chain along the direction through intermolecular N—H···N hydrogen bonds. researchgate.net These chains are further interconnected to form a two-dimensional network stabilized by π-π stacking interactions. researchgate.net The centroid-to-centroid distance between adjacent aromatic rings is 3.6560 (15) Å, indicating a significant interaction that contributes to the stability of the crystal structure. researchgate.net There are no significant interactions observed between the adjacent layers of this two-dimensional network. researchgate.net
The crystal data and structure refinement details for 2-(4-Aminophenyl)-1,3-benzoxazole are summarized in the table below.
| Parameter | Value |
|---|---|
| Empirical Formula | C13H10N2O |
| Formula Weight | 210.23 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 4.1461 (3) |
| b (Å) | 19.5420 (12) |
| c (Å) | 12.7705 (8) |
| β (°) | 95.243 (1) |
| Volume (ų) | 1030.0 (1) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.357 |
| Absorption coefficient (mm⁻¹) | 0.09 |
| F(000) | 440 |
| Crystal size (mm³) | 0.20 x 0.15 x 0.10 |
| Theta range for data collection (°) | 2.2 to 25.0 |
| Reflections collected | 4628 |
| Independent reflections | 1812 [R(int) = 0.045] |
| Final R indices [I>2sigma(I)] | R1 = 0.065, wR2 = 0.151 |
| R indices (all data) | R1 = 0.091, wR2 = 0.170 |
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a staple in chemical research for its balance of accuracy and computational efficiency. DFT calculations can predict a wide range of molecular properties, providing a theoretical framework to understand the intrinsic features of "5-Ethyl-2-(pyridin-4-yl)benzo[d]oxazole".
Geometry optimization is a fundamental computational step that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For "this compound," this process is typically performed using DFT methods, such as the B3LYP functional, combined with a suitable basis set like 6-311G(d,p). researchgate.netmdpi.com
The optimization process reveals key structural parameters, including bond lengths, bond angles, and dihedral angles. The core structure, consisting of the fused benzoxazole (B165842) and the pyridine (B92270) ring, is expected to be largely planar. However, the rotational freedom around the single bond connecting these two aromatic systems allows for different conformations. Conformational analysis would investigate the energy profile associated with the rotation around this bond to identify the lowest-energy conformer. It is anticipated that the most stable conformation would feature a significant dihedral angle between the planes of the benzoxazole and pyridine rings to minimize steric hindrance. nih.gov The ethyl group attached to the benzoxazole ring also has rotational freedom that would be explored to find its most stable orientation.
Table 1: Predicted Structural Parameters for this compound (Illustrative) This table presents hypothetical, yet chemically reasonable, data based on DFT studies of similar heterocyclic compounds.
| Parameter | Predicted Value |
|---|---|
| Bond Length (Benzoxazole C-O) | ~1.37 Å |
| Bond Length (Benzoxazole C=N) | ~1.31 Å |
| Bond Length (Inter-ring C-C) | ~1.48 Å |
| Dihedral Angle (Benzoxazole-Pyridine) | ~20-40° |
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern many chemical reactions and electronic properties.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.netajchem-a.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excited and more reactive. espublisher.com For "this compound," DFT calculations would predict the energies of these orbitals. The HOMO is expected to be distributed primarily over the electron-rich benzoxazole moiety, while the LUMO is likely concentrated on the electron-deficient pyridine ring.
Table 2: Predicted Frontier Orbital Energies and Global Reactivity Descriptors (Illustrative) This table presents hypothetical data based on DFT studies of analogous compounds.
| Parameter | Predicted Value (eV) |
|---|---|
| EHOMO | -6.5 to -6.0 |
| ELUMO | -2.0 to -1.5 |
| Energy Gap (ΔE) | 4.0 to 4.5 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface and color-coded to indicate different electrostatic potential values. MEP maps are invaluable for identifying regions that are susceptible to electrophilic and nucleophilic attack. researchgate.net
For "this compound," the MEP map would likely show:
Negative Potential (Red/Yellow): These electron-rich regions are prone to electrophilic attack. They are expected to be located around the nitrogen atom of the pyridine ring and the nitrogen and oxygen atoms of the benzoxazole ring, which possess lone pairs of electrons.
Positive Potential (Blue): These electron-poor regions are susceptible to nucleophilic attack. Such areas would be found around the hydrogen atoms of the aromatic rings.
Neutral Potential (Green): These regions typically correspond to the carbon framework of the molecule.
This analysis helps in predicting the molecule's intermolecular interaction patterns, such as hydrogen bonding capabilities, which are crucial for its biological activity.
DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structure. researchgate.net
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. The predicted chemical shifts for the protons and carbons in the pyridine, benzoxazole, and ethyl groups would provide a theoretical spectrum that aids in the interpretation of experimental results. researchgate.netnih.gov
IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated using DFT. mdpi.com This theoretical infrared spectrum helps in assigning the vibrational modes observed in an experimental IR spectrum. Key predicted peaks would include C-H stretching in the aromatic rings, C=N and C=C stretching vibrations, and C-O-C stretching from the oxazole (B20620) ring.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. scirp.org This method calculates the excitation energies and oscillator strengths of electronic transitions, corresponding to the absorption wavelengths (λ_max). The primary electronic transitions for this molecule are expected to be π → π* transitions within the conjugated aromatic system.
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. sid.ir This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity.
Given that benzoxazole and pyridine scaffolds are present in numerous biologically active compounds, "this compound" is a promising candidate for interacting with various biological targets. researchgate.netresearchgate.netresearchgate.net Molecular docking studies would be used to screen this compound against a library of known protein targets to identify potential interactions.
Potential targets for compounds with this scaffold include:
Kinases: G-protein-coupled receptor kinases (GRKs) such as GRK-2 and GRK-5 are potential targets, as related benzoxazole derivatives have shown inhibitory activity. nih.gov
Enzymes in Pathogens: Docking could explore interactions with bacterial or fungal enzymes, such as DNA gyrase or lanosterol 14α-demethylase, which are common targets for antimicrobial agents. mdpi.com
Neurotransmitter Enzymes: Enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), implicated in Alzheimer's disease, are also plausible targets for benzoxazole derivatives. researchgate.net
Docking simulations would place the ligand into the binding site of these proteins and score the interactions. A high docking score suggests a favorable binding affinity. The analysis of the docked pose would reveal specific interactions, such as hydrogen bonds between the pyridine nitrogen and amino acid residues, or hydrophobic interactions involving the benzoxazole ring and the ethyl group within the protein's active site. researchgate.net
Prediction of Binding Modes and Key Intermolecular Interactions
Computational docking and molecular modeling are powerful tools used to predict how a ligand, such as this compound, might bind to a biological target, typically a protein. These methods explore the conformational space of the ligand within the protein's binding site to identify favorable binding poses.
Key intermolecular interactions that are typically analyzed include:
Hydrogen Bonding: These are crucial for the specificity of ligand binding and involve the sharing of a hydrogen atom between an electronegative atom (like oxygen or nitrogen) of the ligand and another electronegative atom in the protein's active site.
Pi-Stacking: This refers to the attractive, noncovalent interactions between aromatic rings. Given the presence of the benzo[d]oxazole and pyridine rings in this compound, pi-stacking interactions with aromatic amino acid residues (such as phenylalanine, tyrosine, and tryptophan) in a target protein would be anticipated and analyzed.
Currently, there are no specific published studies detailing the predicted binding modes or the key intermolecular interactions of this compound with any biological target.
Ligand-Protein Binding Affinity Estimation and Scoring Functions
Following the prediction of a binding mode, scoring functions are employed to estimate the binding affinity between the ligand and the protein. nih.govnih.gov These functions are mathematical models that approximate the free energy of binding. A lower score generally indicates a more favorable binding affinity.
There are several classes of scoring functions, including:
Force-Field-Based: These calculate the binding energy based on molecular mechanics force fields, considering van der Waals and electrostatic interactions.
Empirical: These are derived from experimental data and use a set of weighted energy terms to predict binding affinity.
Knowledge-Based: These scoring functions are based on statistical potentials derived from the analysis of known protein-ligand complexes.
No specific studies reporting the use of scoring functions to estimate the binding affinity of this compound to a protein target have been identified.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations provide insights into the dynamic nature of a ligand-protein complex, which is not captured by static docking models.
Analysis of Dynamic Behavior and Conformational Stability of "this compound" in Biological Environments
MD simulations can be used to analyze how this compound behaves within a simulated biological environment, such as in complex with a target protein in a water box with ions. This analysis would involve monitoring the conformational changes of the ligand over the simulation period to understand its flexibility and preferred shapes when bound to the target. The stability of these conformations provides valuable information about the ligand's binding.
Specific research detailing the dynamic behavior and conformational stability of this compound through MD simulations is not available in the reviewed literature.
Assessment of Ligand-Target Complex Stability Over Time
A key application of MD simulations is to assess the stability of the predicted ligand-protein complex. frontiersin.org By running a simulation for a significant period (typically nanoseconds to microseconds), researchers can observe whether the ligand remains stably bound within the active site or if it dissociates. Metrics such as the root-mean-square deviation (RMSD) of the ligand's atomic positions are often calculated to quantify the stability of the binding pose.
There are no published MD simulation studies assessing the stability of a this compound-target complex.
Free Binding Energy Calculations (e.g., MM/PBSA, MM/GBSA)
More rigorous methods for estimating binding free energy can be applied to the snapshots generated from MD simulations. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular end-point methods that combine molecular mechanics energy calculations with continuum solvation models to provide a more accurate estimation of binding affinity than standard docking scoring functions. nih.govnih.gov
These calculations would provide a quantitative measure of the binding free energy for this compound, which can be compared with experimental data if available.
No studies were found that have performed MM/PBSA or MM/GBSA calculations for this compound.
Pharmacophore Modeling and Virtual Screening for Rational Design
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a ligand must possess to bind to a specific target. researchgate.net Once a pharmacophore model is developed based on a known active compound like this compound, it can be used as a 3D query to search large chemical databases for other molecules that fit the model. This process, known as virtual screening, is a key component of rational drug design for discovering new potential drug candidates. researchgate.netnih.gov
There is no available literature on the development of a pharmacophore model based on this compound or its use in virtual screening campaigns.
In Vitro Biological Activity Profiling and Structure Activity Relationship Sar Studies
Evaluation of In Vitro Antimicrobial Activities
The antimicrobial potential of 5-Ethyl-2-(pyridin-4-yl)benzo[d]oxazole and its analogs has been a subject of scientific investigation, with studies exploring its efficacy against various bacterial and fungal pathogens. The unique structural combination of a benzo[d]oxazole core, an ethyl group at the 5-position, and a pyridin-4-yl substituent at the 2-position is thought to contribute to its biological activities.
Research into the antibacterial properties of related pyridine (B92270) and oxadiazole derivatives has shown a range of activities. For instance, a series of 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles demonstrated activities against various bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 26 µg/mL researchgate.net. While this study does not directly assess this compound, it highlights the potential for antibacterial action in compounds containing a 5-ethylpyridine moiety. The lipophilicity conferred by the ethyl group and the hydrogen bonding capabilities of the pyridine nitrogen are often crucial for interactions with bacterial targets.
Studies on other related heterocyclic structures, such as thiazolidinones derived from 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde, also reported good activity against both Gram-positive and Gram-negative bacteria nih.gov. Specifically, some of these compounds were very active against S. pyogenes and showed better activity than the standard ampicillin (B1664943) against P. aeruginosa and S. aureus nih.gov.
| Bacterial Strain | Related Compound Activity (MIC in µg/mL) | Reference |
| Pseudomonas aeruginosa | 100-500 | nih.gov |
| Staphylococcus aureus | 100-250 | nih.gov |
| Streptococcus pyogenes | 100 | nih.gov |
| Various Bacteria | 8-26 | researchgate.net |
The antifungal potential of compounds structurally related to this compound has also been investigated. The aforementioned study on 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles found that some of these compounds exhibited significant antifungal activity, with MIC values between 8 and 24 µg/mL against the tested fungal strains researchgate.net. Similarly, thiazolidinone derivatives have shown promising results against different fungal species nih.gov.
| Fungal Strain | Related Compound Activity (MIC in µg/mL) | Reference |
| Various Fungi | 8-24 | researchgate.net |
| Various Fungi | 100-500 | nih.gov |
While the precise mechanism of antimicrobial action for this compound has not been explicitly detailed in the available literature, the mechanisms of related heterocyclic compounds can offer insights. For many antimicrobial agents, the mode of action involves the inhibition of essential cellular processes such as cell wall synthesis, protein synthesis, or DNA replication. The planar nature of the benzo[d]oxazole ring system could allow for intercalation with DNA, while the pyridine nitrogen might chelate with essential metal ions required for enzymatic activity in microbes. Further research, including enzymatic assays and molecular modeling studies, would be necessary to fully elucidate the specific molecular targets of this compound.
Assessment of In Vitro Anticancer/Antiproliferative Activities
The cytotoxic and antiproliferative effects of benzo[d]oxazole derivatives against various cancer cell lines have been an active area of research. The structural motifs present in this compound are found in other compounds with demonstrated anticancer properties.
Research on other benzopyran-4-one-isoxazole hybrids has also revealed significant antiproliferative activities against various cancer cell lines, with IC50 values in the micromolar range nih.gov. These findings suggest that the core heterocyclic structure, when appropriately substituted, can be a promising scaffold for the development of novel anticancer agents. The ethyl group in this compound may influence the compound's lipophilicity, potentially affecting its uptake by cancer cells and its interaction with intracellular targets.
| Cancer Cell Line | Related Compound Activity (IC50) | Reference |
| HCT116 (Colon Carcinoma) | < 100 nM | nih.gov |
| HepG2 (Liver Cancer) | 10-100 µM | nih.gov |
| U251 (Glioblastoma) | 10-100 µM | nih.gov |
| MDA-MB-231 (Breast Cancer) | 5.2–22.2 μM | nih.gov |
Investigations into the mechanisms of anticancer activity for related compounds often reveal effects on the cell cycle and the induction of apoptosis (programmed cell death). For example, certain benzazepine derivatives have been shown to arrest human tumor cells in the G2/M phase of the cell cycle, subsequently leading to apoptosis nih.gov. Similarly, specific ligands of the peripheral benzodiazepine (B76468) receptor can induce both apoptosis and cell cycle arrest in cancer cells nih.gov.
Studies on other novel heterocyclic compounds have demonstrated their ability to induce apoptosis in cancer cells through various signaling pathways nih.gov. While specific studies on the cell cycle effects and apoptosis induction by this compound are needed, the existing data on related structures suggest that these are plausible mechanisms for its potential anticancer activity. Flow cytometry and molecular biology techniques would be instrumental in determining if this compound can perturb the cell cycle and trigger apoptotic pathways in cancer cells.
In Vitro Target Identification and Mechanistic Studies (e.g., Enzyme Inhibition, Receptor Modulation)
Direct in vitro target identification and mechanistic studies for this compound have not been detailed in the reviewed literature. However, the benzoxazole (B165842) scaffold is a well-recognized pharmacophore known to interact with various biological targets. For instance, different benzoxazole derivatives have been investigated as inhibitors of enzymes like G-protein-coupled receptor kinases (GRKs) and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govnih.gov One study identified a class of 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as potent inhibitors of GRK-2 and GRK-5, which are targets for cardiovascular disease. nih.gov Another line of research has explored the potential of benzoxazole derivatives as antagonists for receptors like the cannabinoid receptor 1 (CB1). nih.govnih.gov Without experimental data, the specific enzymatic or receptor modulation activity of this compound remains speculative.
Investigation of Other In Vitro Biological Activities
In Vitro Anti-inflammatory Potential
While no specific studies on the in vitro anti-inflammatory activity of this compound are available, compounds with similar structural motifs have demonstrated such potential. For example, a study on 5-pyridin-2-yl-1H- wpmucdn.comsdiarticle5.comnih.govtriazole-3-carboxylic acid ethyl ester showed significant anti-inflammatory effects in an in vitro egg albumin denaturation assay, with a maximum inhibition of 71.1% at a concentration of 1000 µg/mL, comparable to the standard drug Aspirin. wpmucdn.comnih.gov Additionally, other 2,5-disubstituted-1,3,4-oxadiazole derivatives have been evaluated for their ability to inhibit protein denaturation, a common in vitro method for assessing anti-inflammatory potential. nih.gov These findings suggest that the pyridinyl and heterocyclic core of this compound might confer anti-inflammatory properties, though this requires experimental verification.
In Vitro Enzyme Inhibition Studies (e.g., Kinases, GPCRs)
The inhibitory potential of this compound against specific kinases or G-protein-coupled receptors (GPCRs) is not documented. However, the broader family of benzoxazoles has been a source of various enzyme inhibitors. Research has led to the discovery of benzoxazole-containing molecules that act as selective inhibitors of G-protein-coupled receptor kinase-2 (GRK-2) and GRK-5. nih.gov Furthermore, thiazolo[5,4-b]pyridine (B1319707) derivatives, which share the pyridine moiety, have been identified as potent phosphoinositide 3-kinase (PI3K) inhibitors. nih.gov Given these precedents, it is plausible that this compound could be screened for activity against various kinase and GPCR families to identify potential inhibitory functions.
Agricultural Chemical Potential (In Vitro Herbicidal and Insecticidal Activities)
There is no specific information regarding the in vitro herbicidal or insecticidal activities of this compound. However, related heterocyclic structures are prominent in agrochemical research. Pyridine derivatives are a well-established class of insecticides. nih.gov For example, novel N-pyridylpyrazole derivatives containing a thiazole (B1198619) moiety have shown good insecticidal activities against various pests. mdpi.com In the domain of herbicides, isoxazole (B147169) derivatives have been designed and evaluated for their activity. nih.govresearchgate.net Some oxazolone (B7731731) derivatives have been shown to possess pre-emergent herbicidal activity by inhibiting enzymes essential for plant growth. sdiarticle5.com The potential of this compound in agriculture would need to be determined through specific in vitro screening against relevant insect and plant species.
Structure-Activity Relationship (SAR) Analysis of "this compound" and Its Analogues
A specific structure-activity relationship (SAR) analysis for this compound and its close analogues is not available in the literature. SAR studies typically require a series of related compounds with systematic structural modifications to be synthesized and tested against a specific biological target.
Impact of Substituent Modifications on In Vitro Biological Potency
Without a defined biological activity for the parent compound, discussing the impact of substituent modifications on the in vitro potency of this compound is hypothetical. However, general SAR principles from related series of compounds can offer insights. For pyridine derivatives, the presence and position of substituents like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups have been shown to enhance antiproliferative activity, whereas halogens or bulky groups can decrease it. nih.gov In studies of benzoxazole derivatives as VEGFR-2 inhibitors, modifications on the benzoxazole ring, such as the addition of a methyl or chloro group at the 5-position, significantly influenced their antiproliferative activities. nih.gov Similarly, for 2-phenyl-oxazole-4-carboxamide derivatives, exploration of different substituents was key to identifying potent apoptosis inducers. nih.gov A systematic study involving modifications of the ethyl group at the 5-position and substitutions on the pyridin-4-yl ring of the target compound would be necessary to establish a clear SAR.
Significance of the Pyridine Moiety in Modulating Bioactivity
The substitution at the 2-position of the benzoxazole ring is a critical determinant of its biological activity. The introduction of a pyridine ring at this position, creating a 2-(pyridyl)benzoxazole scaffold, has been shown to significantly influence the compound's pharmacological effects. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, which can be crucial for binding to biological targets such as enzymes and receptors.
Studies comparing 2-phenylbenzoxazole (B188899) and 2-(pyridyl)benzoxazole derivatives have indicated that the pyridine moiety can enhance or alter the spectrum of activity. For instance, in the context of antimicrobial agents, the pyridine group can be considered a bioisostere of the phenyl ring, suggesting that it can produce similar biological effects. metu.edu.tr However, the position of the nitrogen atom within the pyridine ring (e.g., 2-pyridyl, 3-pyridyl, or 4-pyridyl) can lead to different biological outcomes due to variations in electronic properties and steric hindrance.
In the case of 2-(pyridin-4-yl)benzoxazoles, the nitrogen atom is positioned at the para-position relative to the bond connecting to the benzoxazole ring. This specific orientation can influence the molecule's polarity and ability to interact with target proteins. Research on related heterocyclic systems has shown that the pyridine nitrogen can be a key interaction point. For example, some quinoxaline (B1680401) derivatives with a benzoxazole moiety have demonstrated that the heterocyclic system at the 2-position of the quinoxaline significantly impacts anticancer activity. mdpi.com
To illustrate the influence of the 2-substituent on antimicrobial activity, the following table presents hypothetical Minimum Inhibitory Concentration (MIC) data for a series of 5-substituted benzoxazoles, drawing on general SAR principles from the literature.
| Compound ID | 2-Substituent | 5-Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 1 | Phenyl | H | 12.5 | 25 |
| 2 | Pyridin-4-yl | H | 6.25 | 12.5 |
| 3 | Pyridin-3-yl | H | 8.0 | 15.0 |
| 4 | Pyridin-2-yl | H | 10.0 | 20.0 |
This table is illustrative and based on general SAR trends observed in the literature for benzoxazole derivatives.
Role of the Ethyl Group in Pharmacological Profile
An alkyl group, such as ethyl, is generally considered to be lipophilic. Increasing the lipophilicity of a molecule can enhance its ability to cross cell membranes, which may lead to improved bioavailability and intracellular target engagement. Studies on various benzoxazole derivatives have shown that substitution at the 5-position with small alkyl or halo groups can lead to potent biological activity. nih.govnih.gov
For example, in a series of 2,5-disubstituted benzoxazoles, compounds with a substituent at the 5-position often exhibit significant antimicrobial activity. nih.gov The size and nature of the alkyl group can be fine-tuned to optimize activity. While a methyl group has been shown to be favorable in some cases, an ethyl group, being slightly larger, can provide a different steric and lipophilic profile that may be more optimal for binding to specific targets.
The following table provides a hypothetical comparison of the in vitro anticancer activity (IC50 values) of 2-(pyridin-4-yl)benzoxazole with different substituents at the 5-position, based on general SAR findings.
| Compound ID | 5-Substituent | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. A549 (Lung Cancer) |
| 5 | H | 15.2 | 18.5 |
| 6 | Methyl | 10.8 | 12.3 |
| 7 | Ethyl | 8.5 | 9.7 |
| 8 | Propyl | 12.1 | 14.6 |
| 9 | Chloro | 7.9 | 8.8 |
This table is illustrative and based on general SAR trends observed in the literature for benzoxazole derivatives.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Strategies for Advanced Derivatization
The future development of 5-Ethyl-2-(pyridin-4-yl)benzo[d]oxazole as a lead compound is highly dependent on the exploration of novel and efficient synthetic strategies for its derivatization. Traditional methods for synthesizing benzoxazoles, such as the condensation of 2-aminophenols with carboxylic acids or aldehydes, provide a solid foundation. nih.gov However, modern synthetic chemistry offers a range of advanced techniques that could be applied to generate a diverse library of analogues with improved potency, selectivity, and pharmacokinetic properties.
Future synthetic endeavors should focus on:
Eco-Friendly Methodologies : The use of green chemistry approaches, such as microwave-assisted synthesis, ultrasound irradiation, and mechanochemical reactions, can offer significant advantages, including reduced reaction times, higher yields, and the use of less hazardous solvents. mdpi.com
Late-Stage Functionalization : Developing methods for the late-stage functionalization of the this compound core would be highly valuable. This would allow for the rapid introduction of various substituents at different positions of the benzoxazole (B165842) ring, the ethyl group, and the pyridine (B92270) moiety, facilitating the exploration of structure-activity relationships (SAR).
Combinatorial Chemistry : The application of combinatorial chemistry techniques, coupled with high-throughput screening, could accelerate the discovery of new derivatives with desired biological activities.
| Synthetic Strategy | Potential Advantages | Key References |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, improved purity. | mdpi.com |
| Ultrasound Irradiation | Enhanced reaction rates, milder reaction conditions. | mdpi.com |
| C-H Activation | Direct functionalization of the core structure, reducing the need for pre-functionalized starting materials. | nih.gov |
Integration of Advanced Computational Methodologies for Rational Drug Design
The integration of advanced computational methodologies is crucial for the rational design of novel drugs based on the this compound scaffold. openmedicinalchemistryjournal.com These in silico techniques can provide valuable insights into the molecular interactions between the compound and its biological targets, thereby guiding the design of more effective and selective therapeutic agents. google.compatsnap.com
Key computational approaches that should be employed include:
Molecular Docking : To predict the binding mode and affinity of this compound and its derivatives to the active sites of target proteins. nih.govnih.gov This can help in identifying key interactions and suggest modifications to improve binding.
Quantitative Structure-Activity Relationship (QSAR) : To develop mathematical models that correlate the chemical structure of the compounds with their biological activity. nih.gov 3D-QSAR models can provide contour maps that visualize the regions where steric, electrostatic, and other properties are important for activity. nih.gov
Molecular Dynamics (MD) Simulations : To study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding and the conformational changes that may occur. patsnap.comnih.gov
Virtual Screening : To screen large libraries of virtual compounds against a specific biological target to identify new potential hits based on the this compound scaffold. openmedicinalchemistryjournal.com
| Computational Method | Application in Drug Design | Key References |
| Molecular Docking | Prediction of ligand-receptor binding modes and affinities. | nih.govnih.gov |
| 3D-QSAR | Elucidation of structure-activity relationships and guidance for lead optimization. | nih.gov |
| Molecular Dynamics | Assessment of the stability of ligand-protein complexes. | patsnap.comnih.gov |
| Virtual Screening | Identification of novel hit compounds from large chemical databases. | openmedicinalchemistryjournal.com |
Deeper Mechanistic Elucidation of In Vitro Biological Actions
While benzoxazole derivatives are known to exhibit a wide array of biological activities, a deeper understanding of the underlying mechanisms of action is often lacking. nih.gov For this compound, future research must focus on elucidating the precise molecular pathways through which it exerts its biological effects. A thorough mechanistic understanding is essential for its development as a therapeutic agent and for predicting potential off-target effects.
Future investigations should aim to:
Identify Cellular Targets : Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or cellular components that interact with this compound.
Characterize Molecular Interactions : Once a target is identified, biophysical techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction.
Elucidate Signaling Pathways : Investigating the downstream effects of target engagement, including the modulation of signaling pathways, gene expression, and cellular processes. For instance, studies on other benzoxazoles have implicated pathways like the Akt/GSK-3β/NF-κB signaling pathway. nih.gov
Development of Molecular Probes and Tools for Chemical Biology Investigations
Transforming this compound into a molecular probe would provide a powerful tool for chemical biology investigations. Such probes can be used to visualize the compound's distribution within cells, identify its binding partners, and study its mechanism of action in a native biological context.
The development of molecular probes could involve:
Fluorescent Labeling : Attaching a fluorescent dye to the this compound molecule to enable its visualization by fluorescence microscopy. The position of the label would need to be carefully chosen to avoid disrupting the compound's biological activity.
Affinity-Based Probes : Incorporating a reactive group or a photo-crosslinker into the structure to allow for the covalent labeling of its biological targets. These labeled targets can then be identified using techniques like mass spectrometry.
Biotinylation : Conjugating the molecule with biotin (B1667282) to facilitate its use in pull-down assays for the enrichment and identification of interacting proteins.
The development of such chemical biology tools will be instrumental in unraveling the complex biological functions of this compound and will pave the way for its potential therapeutic applications.
Q & A
Q. What synthetic methodologies are commonly employed for 5-Ethyl-2-(pyridin-4-yl)benzo[d]oxazole, and how do reaction parameters influence yield?
The compound is typically synthesized via condensation reactions. For example, refluxing precursors in ethanol for 2 hours followed by recrystallization using a DMF-EtOH (1:1) mixture achieves solid products . Key parameters include solvent polarity (ethanol promotes cyclization), temperature control (reflux ensures complete reaction), and stoichiometric ratios. Catalysts (e.g., acid/base) may optimize cyclization efficiency.
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) identifies proton and carbon environments, while mass spectrometry (MS) confirms molecular weight. Infrared (IR) spectroscopy verifies functional groups (e.g., oxazole C=N stretch). X-ray crystallography, as applied to related oxadiazole derivatives, resolves crystal packing and stereochemistry .
Q. What purification strategies are effective for removing synthetic byproducts?
Recrystallization from DMF-EtOH (1:1) is standard for polar intermediates . For complex mixtures, column chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates the target compound. Purity is validated via HPLC or TLC (Rf comparison).
Q. How is initial biological screening conducted for this compound?
In vitro antimicrobial assays, such as broth microdilution, assess activity against bacterial/fungal strains. Structural analogs like fluorinated pyrazoles and benzoxazoles show enhanced efficacy, guiding testing protocols . Minimum inhibitory concentration (MIC) values are determined using standardized CLSI guidelines.
Advanced Research Questions
Q. What structural modifications improve biological or physicochemical properties?
Introducing electron-withdrawing groups (e.g., fluorine at the pyridinyl ring) enhances metabolic stability and target binding, as seen in antimicrobial pyrazole derivatives . Modifying the ethyl substituent to bulkier alkyl groups may alter solubility and bioavailability .
Q. How can solubility challenges be addressed during formulation studies?
Co-solvent systems (e.g., DMSO/PEG) or salt formation (e.g., hydrochloride) improve aqueous solubility. Buffer optimization (e.g., ammonium acetate at pH 6.5) stabilizes the compound in biological assays . Micellar encapsulation using surfactants is another strategy for in vivo applications.
Q. What computational tools aid in predicting reactivity or target interactions?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock, Schrödinger) models interactions with biological targets, such as enzymes or receptors, based on benzoxazole pharmacophores .
Q. How are contradictions in literature data resolved (e.g., varying bioactivity reports)?
Systematic replication under controlled conditions (pH, temperature) isolates variables. Orthogonal assays (e.g., enzymatic vs. cell-based) validate activity. For instance, adjusting buffer pH to 6.5, as in ammonium acetate protocols, ensures consistency in assay outcomes .
Q. What advanced analytical methods characterize degradation products or metabolites?
LC-MS/MS identifies degradation pathways by tracking mass fragments. High-resolution mass spectrometry (HRMS) and NMR elucidate metabolite structures. Stability studies under stress conditions (heat, light) guide storage recommendations .
Q. How are reaction mechanisms probed for key synthetic steps?
Kinetic isotope effects (KIE) and intermediate trapping (e.g., using quenching agents) clarify mechanisms. Monitoring via in-situ IR or NMR tracks real-time bond formation. For cyclization steps, isotopic labeling (e.g., 13C) verifies intramolecular pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
